Aflavarin

Übersicht

Beschreibung

Aflavarin is a secondary metabolite produced by the filamentous fungus Aspergillus flavus. This compound is part of a diverse group of metabolites that Aspergillus flavus synthesizes, which includes well-known mycotoxins such as aflatoxins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aflavarin is synthesized by Aspergillus flavus through a series of enzymatic reactions. The biosynthesis of this compound involves a polyketide synthase (PKS) encoded by the gene afvB. This enzyme catalyzes the formation of the polyketide backbone, which is then modified by various tailoring enzymes to produce this compound .

Industrial Production Methods: Industrial production of this compound is typically achieved through the cultivation of Aspergillus flavus under controlled conditions. The fungus is grown on suitable substrates, such as maize or other oil seed crops, which provide the necessary nutrients for the production of secondary metabolites. The cultivation conditions, including temperature, pH, and aeration, are optimized to maximize the yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Aflavarin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various enzymes and chemical reagents.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Aflavarin has shown potential as a biocontrol agent against plant pathogens. Its antifungal properties can inhibit the growth of various fungi, making it a candidate for developing natural fungicides.

- Case Study: Antifungal Activity

A study demonstrated that this compound exhibited significant antifungal activity against Fusarium solani, a common plant pathogen. In controlled experiments, the application of this compound reduced disease severity in infected plants by up to 60% compared to untreated controls .

Medical Applications

Research indicates that this compound possesses various pharmacological properties, making it a subject of interest in medical research.

-

Anticancer Properties

Preliminary studies have suggested that this compound may have anticancer effects. In vitro assays revealed that this compound inhibited the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant cytotoxicity . -

Mechanism of Action

The mechanism behind this compound's anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Further investigation is required to elucidate the specific pathways involved .

Biochemical Research

This compound is also valuable in biochemical research for studying secondary metabolite biosynthesis in fungi.

-

Gene Cluster Analysis

The gene cluster responsible for this compound production (cluster 39) has been characterized using transcriptomic approaches. Studies have shown that the expression of this cluster is regulated by the veA gene, which plays a crucial role in fungal development and secondary metabolite production . -

Data Table: Gene Expression Profiles

The following table summarizes key findings related to the expression of genes in cluster 39 during different growth conditions:

| Gene Name | Function | Expression Level (Relative to Control) | Growth Condition |

|---|---|---|---|

| afvA | Polyketide synthase | High | Induced by sclerotia |

| afvB | Regulatory protein | Moderate | Standard growth medium |

| afvC | Unknown | Low | Stress conditions |

Wirkmechanismus

The mechanism of action of aflavarin involves its interaction with various molecular targets within the fungal cell. The polyketide synthase encoded by afvB initiates the biosynthesis of this compound by catalyzing the formation of the polyketide backbone. This backbone is then modified by tailoring enzymes to produce the final compound. This compound’s biological activity is thought to be mediated through its interaction with cellular membranes and enzymes, disrupting normal cellular functions and leading to the inhibition of fungal growth .

Vergleich Mit ähnlichen Verbindungen

Aflatoxins: Potent mycotoxins produced by Aspergillus flavus and Aspergillus parasiticus.

Monodictyphenone: A polyketide compound produced by Aspergillus nidulans, structurally dissimilar to aflavarin but sharing some biosynthetic similarities.

Biologische Aktivität

Aflavarin is a secondary metabolite produced by the fungus Aspergillus flavus, which is best known for its role in the biosynthesis of aflatoxins, potent carcinogenic compounds. This article delves into the biological activity of this compound, exploring its synthesis, regulatory mechanisms, and implications for health and agriculture.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as polyketides. It is synthesized through a series of enzymatic reactions involving several key genes within the this compound biosynthetic gene cluster (cluster 39) in A. flavus. The production of this compound is closely linked to the development of sclerotia, which are survival structures formed by the fungus under stress conditions.

Key Genes Involved in this compound Synthesis:

- veA : A global regulatory gene that influences the expression of numerous secondary metabolite gene clusters, including cluster 39 responsible for this compound production. Its absence leads to significant downregulation of this compound biosynthetic genes .

- aflR : A transcription factor crucial for the activation of aflatoxin biosynthetic genes, including those involved in this compound synthesis .

Biological Activity and Effects

This compound exhibits various biological activities, particularly concerning its antifungal properties and its role in plant-fungal interactions.

Antifungal Properties

Research indicates that this compound can inhibit the growth of other fungi, including A. flavus itself, suggesting a potential role in competitive interactions within its ecological niche. For example, studies have shown that treatment with compounds like benzenamine significantly reduces both fungal growth and aflatoxin production in A. flavus, indicating that similar mechanisms may be at play with this compound .

Impact on Host Plants

The presence of this compound in A. flavus can influence plant health. In particular, it has been observed that host plants exhibit increased antioxidant enzyme activity when exposed to oxidative stress from fungal infection. This suggests that this compound may play a role in modulating plant responses to fungal pathogens, potentially enhancing resistance against A. flavus infection .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in both ecological and health contexts:

-

Case-Control Study on Aflatoxicosis :

- A study conducted during an outbreak of acute aflatoxicosis in Kenya found correlations between high levels of aflatoxins in maize and serum biomarkers indicative of liver damage. While this study primarily focused on aflatoxins, it underscores the relevance of secondary metabolites like this compound in food safety and public health .

-

Transcriptomic Analysis :

- Transcriptomic studies have revealed that genes within cluster 39 are expressed predominantly during sclerotial development, indicating a crucial role for this compound in the lifecycle of A. flavus. The regulation by veA highlights its importance in environmental adaptability and metabolic regulation .

- Inhibitory Effects on Mycelial Growth :

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Class | Polyketide |

| Biosynthetic Cluster | Cluster 39 |

| Key Regulatory Genes | veA (global regulator), aflR (activator) |

| Antifungal Activity | Inhibits growth of Aspergillus species |

| Impact on Host Plants | Modulates antioxidant responses; potential enhancement of plant resistance |

| Health Implications | Linked to aflatoxicosis; affects food safety standards |

Eigenschaften

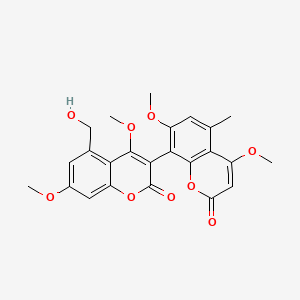

IUPAC Name |

8-[5-(hydroxymethyl)-4,7-dimethoxy-2-oxochromen-3-yl]-4,7-dimethoxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O9/c1-11-6-14(29-3)20(23-18(11)15(30-4)9-17(26)33-23)21-22(31-5)19-12(10-25)7-13(28-2)8-16(19)32-24(21)27/h6-9,25H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHCPIZEGQBDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C4=C(C=C(C=C4OC3=O)OC)CO)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144429-67-4 | |

| Record name | Aflavarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144429674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFLAVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84KX0BAN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.